N-(3-(Dimethylamino)propyl)stearamide phosphate

Water solubility Formulation ease Amidoamine salts

N-(3-(Dimethylamino)propyl)stearamide phosphate (CAS 83721-43-1) is the phosphoric acid salt of stearamidopropyl dimethylamine, a C18 fatty amidoamine surfactant. Unlike its parent free base, which requires in-situ neutralization with an organic acid to develop cationic conditioning activity, this phosphate salt is supplied as a pre-neutralized, water-dispersible form.

Molecular Formula C23H51N2O5P
Molecular Weight 466.6 g/mol
CAS No. 83721-43-1
Cat. No. B12661853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)stearamide phosphate
CAS83721-43-1
Molecular FormulaC23H51N2O5P
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O
InChIInChI=1S/C23H48N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-5(2,3)4/h4-22H2,1-3H3,(H,24,26);(H3,1,2,3,4)
InChIKeyVQQVXUYTXGZVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethylamino)propyl)stearamide phosphate (CAS 83721-43-1): A Pre-Neutralized Amidoamine Phosphate for Streamlined Formulation


N-(3-(Dimethylamino)propyl)stearamide phosphate (CAS 83721-43-1) is the phosphoric acid salt of stearamidopropyl dimethylamine, a C18 fatty amidoamine surfactant . Unlike its parent free base, which requires in-situ neutralization with an organic acid to develop cationic conditioning activity, this phosphate salt is supplied as a pre-neutralized, water-dispersible form [1]. The compound carries a long-chain stearamide hydrophobe (C18) and a tertiary amine headgroup neutralized by phosphoric acid, yielding a stoichiometric salt with molecular formula C₂₃H₅₁N₂O₅P and a molecular weight of approximately 466.64 g/mol . It functions primarily as a cationic conditioning agent, antistat, and co-emulsifier in acidic to near-neutral aqueous systems where the protonated amine imparts substantivity to negatively charged substrates such as hair and fibers .

Why Stearamidopropyl Dimethylamine Free Base or Its Lactate Salt Cannot Simply Replace N-(3-(Dimethylamino)propyl)stearamide phosphate


Generic substitution between the phosphate salt and the commonly available free base or its lactate counterpart is fraught with formulation risk. The free base, stearamidopropyl dimethylamine (CAS 7651-02-7), is essentially water-insoluble without acid neutralization [1], requiring formulators to carefully select and dose a stoichiometric amount of acid (e.g., lactic, citric, or glycolic acid) during hot processing to achieve solubility and cationic functionality. In contrast, the phosphate salt is pre-neutralized and supplied as a ready-to-use cationic species, eliminating the need for acid addition and the attendant batch-to-batch variability in pH and degree of neutralization . Moreover, the phosphate counterion confers a fundamentally different ecotoxicological profile: a zebrafish embryo toxicity study reported an LC₅₀ of 2.3 mg/L for the free base, classifying it as “moderately toxic,” whereas phosphate salts of analogous amidoamines exhibit markedly lower aquatic toxicity due to the phosphate group’s buffering capacity and reduced bioavailability [2]. These non-interchangeable physicochemical and toxicological properties demand that procurement decisions consider the specific salt form rather than relying on the free base or alternative salts, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for N-(3-(Dimethylamino)propyl)stearamide phosphate versus Closest Analogs


Water Solubility Differential: Phosphate Salt vs. Free Base Stearamidopropyl Dimethylamine

The free base stearamidopropyl dimethylamine is essentially water-insoluble, requiring stoichiometric acid neutralization to become functional in aqueous formulations. In contrast, the phosphate salt is pre-neutralized and directly dispersible in water, simplifying processing [1]. The free base exhibits a calculated water solubility of only 0.002525 mg/L at 25 °C, rendering it non-dispersible without acid [1], whereas the phosphate salt is described as soluble in water at typical use concentrations (1–3% w/w) . This represents a solubility differential of >5,000,000-fold, translating to cold-process compatibility and elimination of acid-dosing variability for the phosphate form.

Water solubility Formulation ease Amidoamine salts

Ecotoxicological Profile Differential: Phosphate Salt vs. Free Base Amidoamine

The environmental safety profile of the phosphate salt diverges significantly from that of the free base. A zebrafish (Danio rerio) embryo acute toxicity study determined an LC₅₀ of 2.3 mg/L for the free base stearamidopropyl dimethylamine, classifying it as 'moderately toxic' according to USFWS criteria [1]. In contrast, phosphate salts of analogous amidoamines (e.g., myristamidopropyl dimethylamine phosphate) are reported to be milder and better tolerated by aquatic organisms due to the phosphate counterion's buffering effect and reduced membrane penetration [2]. This reduced ecotoxicity aligns with the broader class observation that amidoamine phosphate salts exhibit improved biodegradation and lower aquatic toxicity profiles compared to their free base or quaternary ammonium counterparts [3].

Aquatic toxicity LC50 Ecotoxicity assessment

Conditioning Efficacy: Amidoamine Phosphate Salts vs. Quaternary Ammonium Compounds

Amidoamine phosphate salts of the stearamidopropyl dimethylamine class provide conditioning performance comparable to quaternary ammonium compounds (e.g., cetrimonium chloride, behentrimonium methosulfate) while offering superior rinse-off properties and reduced build-up [1]. A comparative study on behenamidopropyl dimethylamine (BAPDMA), a direct C22 analog, demonstrated that amidoamine salts deliver superior combing force reductions and a more favorable sensorial profile than commonly used cationic surfactants [1]. The phosphate salt of stearamidopropyl dimethylamine is expected to exhibit similar conditioning efficacy, as the phosphate counterion does not interfere with the cationic substantivity mechanism—protonation of the tertiary amine at acidic pH (4.0–5.5) generates the active cationic species that adsorbs onto negatively charged hair fibers . This mechanism is pH-dependent and reversible, enabling better rinse-off and reduced accumulation compared to permanent quaternary ammonium compounds .

Hair conditioning Wet combing Cationic surfactants

Build-up and Volume: Amidoamine Phosphate Salts vs. Quaternary Ammonium Compounds

A critical drawback of traditional quaternary ammonium conditioners (e.g., cetrimonium chloride) is progressive build-up on hair with repeated use, leading to limp, weighed-down hair. The phosphate salt of stearamidopropyl dimethylamine, like other amidoamine salts, addresses this issue through a pH-switchable cationic mechanism . At conditioning pH (4.0–5.0), the amine is protonated and substantive to hair; upon rinsing and exposure to neutral water, deprotonation reduces substantivity, facilitating removal and minimizing cumulative build-up . The phosphate counterion enhances this effect by providing buffering capacity that maintains the pH window for optimal conditioning without over-substantivity. Comparative sensory evaluations in conditioner formulations demonstrate that amidoamine phosphate salts produce superior volume and less residue than quaternary ammonium-based conditioners at equivalent active concentrations [1].

Hair build-up Volume preservation Rinse-off conditioning

High-Value Application Scenarios for N-(3-(Dimethylamino)propyl)stearamide phosphate Driven by Quantitative Evidence


Cold-Process, 'Quat-Free' Hair Conditioners and Hair Masks

The pre-neutralized, water-dispersible nature of the phosphate salt enables formulators to design cationic conditioning systems without hot acid titration. Combined with its pH-switchable cationic mechanism, this allows the production of silicone-free, 'quat-free' conditioners that achieve comparable wet combing performance to behentrimonium methosulfate systems while avoiding build-up concerns [1]. The differential water solubility and ease of use directly reduce manufacturing complexity and energy consumption, aligning with sustainable formulation trends.

Low-Toxicity, Ecologically Preferred Hair Care Formulations

Where regulatory or market pressures demand reduced aquatic toxicity profiles, the phosphate salt offers a quantifiable advantage over the free base (LC₅₀ 2.3 mg/L) and quaternary ammonium alternatives. This makes it suitable for eco-certified cosmetic lines (e.g., EU Ecolabel, Nordic Swan) where aquatic toxicity data are scrutinized [1]. Formulators can leverage the class-level evidence of improved biodegradation and lower toxicity to support 'environmentally friendly' product claims.

Industrial Antistatic and Fiber-Conditioning Formulations Requiring Cold-Process Compatibility

For textile, nonwoven, or technical fiber antistatic treatments, the phosphate salt's ready water solubility and cationic substantivity provide a distinct advantage over the free base. The absence of a neutralization step simplifies continuous finishing processes, reduces acid handling, and eliminates volatile acid odors. The buffering capacity of the phosphate counterion also stabilizes the treatment bath pH, ensuring consistent antistatic performance across processing runs [1].

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